molecular formula C10H15NS B14161432 Pyridine, 4-(2-(propylthio)ethyl)- CAS No. 21070-69-9

Pyridine, 4-(2-(propylthio)ethyl)-

Cat. No.: B14161432
CAS No.: 21070-69-9
M. Wt: 181.30 g/mol
InChI Key: GZPXNKSJZQYKFX-UHFFFAOYSA-N
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Description

Pyridine, 4-(2-(propylthio)ethyl)- is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities. This compound, specifically, features a propylthioethyl group attached to the fourth position of the pyridine ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives often involves multi-step reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Industrial Production Methods

Industrial production of pyridine derivatives typically involves catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium or nickel can facilitate the formation of the desired pyridine structure. Additionally, continuous flow reactors and microwave-assisted synthesis are employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(2-(propylthio)ethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthioethyl group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

Pyridine, 4-(2-(propylthio)ethyl)- has various applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 4-(2-(propylthio)ethyl)- involves its interaction with specific molecular targets. The propylthioethyl group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives such as:

  • Pyridine, 4-ethyl-
  • Pyridine, 4-methylthioethyl-
  • Pyridine, 4-(2-(methylthio)ethyl)-

Uniqueness

Pyridine, 4-(2-(propylthio)ethyl)- is unique due to the presence of the propylthioethyl group, which can significantly alter its chemical reactivity and biological activity compared to other pyridine derivatives. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

21070-69-9

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

4-(2-propylsulfanylethyl)pyridine

InChI

InChI=1S/C10H15NS/c1-2-8-12-9-5-10-3-6-11-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3

InChI Key

GZPXNKSJZQYKFX-UHFFFAOYSA-N

Canonical SMILES

CCCSCCC1=CC=NC=C1

Origin of Product

United States

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